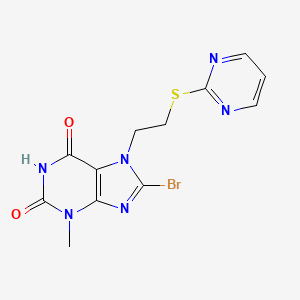

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione

Description

8-Bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione is a brominated purine derivative with the molecular formula C₁₃H₁₃BrN₆O₂S and a molecular weight of 397.251 . Its structure features a purine core substituted at the 8-position with bromine, a methyl group at the 3-position, and a 2-pyrimidin-2-ylthioethyl moiety at the 7-position. The pyrimidinylthioethyl group introduces sulfur-based interactions and hydrogen-bonding capabilities, which may enhance binding specificity to enzymatic targets compared to simpler purine derivatives.

Properties

IUPAC Name |

8-bromo-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN6O2S/c1-18-8-7(9(20)17-12(18)21)19(10(13)16-8)5-6-22-11-14-3-2-4-15-11/h2-4H,5-6H2,1H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANRDHMGNGOEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Key Observations:

- Substituent Effects : The target compound’s pyrimidinylthioethyl group distinguishes it from analogs with benzyl (), alkyne (), or ether-based () substituents. The sulfur atom in the thioether group enables disulfide bonding and polar interactions, which are absent in ether-linked analogs.

- Molecular Weight : The target compound has a higher molecular weight (~397) compared to simpler derivatives like the but-2-ynyl analog (~297), likely influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Pharmacological and Functional Comparisons

Key Observations:

- Target vs. Caffeine: Unlike caffeine’s methylxanthine structure, the target compound’s bromine and pyrimidinylthioethyl substituents likely shift its activity from adenosine receptors to coagulation or kinase pathways .

- Metal Complexation : The pyrimidinylthioethyl group in the target compound could facilitate metal coordination (e.g., silver or copper), akin to caffeine-silver complexes (), but this remains unexplored.

Q & A

Basic Question: What are the key synthetic strategies for preparing 8-bromo-3-methyl-7-(2-pyrimidin-2-ylthioethyl)-1,3,7-trihydropurine-2,6-dione?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the purine core via cyclization reactions using xanthine derivatives as precursors.

- Step 2: Bromination at the 8-position using reagents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to avoid over-bromination .

- Step 3: Introduction of the 2-pyrimidin-2-ylthioethyl group via nucleophilic substitution or thiol-ene coupling, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like potassium carbonate .

- Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC with UV detection ensures intermediate purity .

Basic Question: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR verify substitution patterns (e.g., bromine at C8, methyl at N3). For example, the pyrimidinyl thioether group shows distinct aromatic protons at δ 7.8–8.5 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., observed [M+H] vs. calculated for ) .

- X-ray Crystallography: Resolves regioselectivity ambiguities in substituted purine derivatives .

Advanced Question: How can researchers optimize reaction conditions to improve yields in cross-coupling steps involving pyrimidinyl thioether groups?

Methodological Answer:

- Catalyst Screening: Transition metals (e.g., Pd or Cu) enhance coupling efficiency. For example, Pd(PPh) improves regioselectivity in Ullmann-type reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while additives like triethylamine mitigate side reactions .

- Temperature Control: Maintaining 60–80°C prevents decomposition of heat-sensitive thioether intermediates .

Advanced Question: How should researchers address discrepancies in reported biological activity data for brominated purine derivatives?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., theobromine as a reference xanthine) .

- Purity Validation: Ensure ≥95% purity via HPLC and quantify residual solvents (e.g., DMF) that may skew bioactivity results .

- Mechanistic Profiling: Pair in vitro assays with computational docking studies to correlate activity with target binding (e.g., adenosine receptors) .

Basic Question: What are the solubility and formulation challenges for this compound in preclinical studies?

Methodological Answer:

- Solubility: Limited aqueous solubility (logP ~2.5) necessitates co-solvents like DMSO or cyclodextrin-based formulations .

- Stability: Protect from light and moisture (store at 2–8°C in sealed vials) to prevent degradation of the thioether bond .

Advanced Question: What experimental designs are recommended for evaluating the compound’s enzyme inhibition potential?

Methodological Answer:

- Kinetic Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition of target enzymes (e.g., phosphodiesterases) .

- Dose-Response Curves: Generate IC values under varied pH (6.5–7.5) to assess pH-dependent activity .

- Off-Target Screening: Employ kinase profiling panels to identify unintended interactions .

Advanced Question: How can computational methods predict the regioselectivity of bromination in similar purine scaffolds?

Methodological Answer:

- DFT Calculations: Model electron density maps to identify electrophilic hotspots (e.g., C8 in purines due to resonance stabilization) .

- Docking Simulations: Compare brominated vs. non-brominated analogs to predict steric and electronic effects on target binding .

Basic Question: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the thioether bond under acidic conditions; avoid pH <5 .

- Storage: Lyophilize and store under inert gas (argon) at -20°C to prevent oxidation .

Advanced Question: How can structure-activity relationship (SAR) studies guide further modifications of this compound?

Methodological Answer:

- Substitution Analysis: Replace the pyrimidinyl group with triazine or pyridyl analogs to assess impact on receptor affinity .

- Bioisosteric Replacement: Substitute bromine at C8 with chlorine or iodine to modulate steric bulk and electronegativity .

Advanced Question: What strategies resolve regiochemical conflicts in alkylation reactions at N7 vs. N9 positions?

Methodological Answer:

- Protecting Groups: Use trityl groups to block N9, forcing alkylation at N7 .

- Reaction Kinetics: Monitor intermediates via LC-MS to identify time-dependent regioselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.